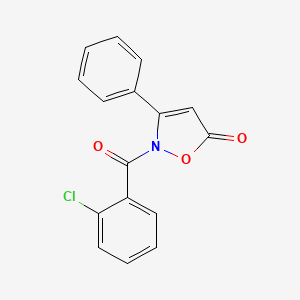

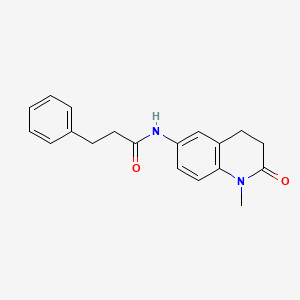

2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chlorobenzoyl chloride” is a compound used in laboratory chemicals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . “2-Chlorobenzoic acid” is an organic compound with the formula ClC6H4CO2H. It is one of three isomeric chlorobenzoic acids, the one that is the strongest acid. This white solid is used as a precursor to a variety of drugs, food additives, and dyes .

Synthesis Analysis

“2-Chlorobenzoic acid” is prepared by the oxidation of 2-chlorotoluene. The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene .Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-chlorobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis

The chloride in “2-Chlorobenzoic acid” is readily replaced by ammonia to 2-aminobenzoic acid. Similarly, the chloride is displaced by diphenylphosphide, leading to 2-diphenylphosphinobenzoic acid .Physical And Chemical Properties Analysis

“2-Chlorobenzoyl chloride” is a liquid at room temperature with a light yellow appearance and is odorless. It has a melting point range of -4 - -3 °C and a boiling point of 238 °C at 760 mmHg .Applications De Recherche Scientifique

Herbicide and Plant Growth Regulator

Isoxazolone derivatives, including compounds structurally related to 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, have shown utility as plant growth regulators and herbicides. These compounds are synthesized through reactions involving N-halogenocarbonylisoxazolone or 3-hydroxyisoxazole with various substituents, showcasing their potential in agricultural chemistry for controlling plant growth and weed management (Zamet et al., 1979).

Synthesis of Isoxazolone Derivatives

Research on the synthesis of isoxazolone derivatives from (chlorocarbonyl)phenyl ketene with benzhydroxamic acids, including derivatives similar to this compound, has provided a one-step procedure yielding high yields. This mechanism involves the replacement of chlorine from the ketene by benzhydroxamic acids, leading to rapid ring closure to form isoxazolone derivatives. Such research underlines the importance of isoxazolone compounds in chemical synthesis and potential pharmacological applications (Nejadshafiee et al., 2011).

Optical and Electrooptic Applications

A study highlighted the large first molecular hyperpolarizabilities of conjugated organic compounds, including those with 3-phenyl-5-isoxazolone. Such compounds, when compared with traditional acceptors, demonstrate significant enhancements in electrooptic coefficients. This makes them suitable for high-speed electrooptic switching elements in telecommunications, indicating the role of isoxazolone derivatives in advanced optical and electronic applications (Marder et al., 1994).

Antimicrobial and Anti-inflammatory Agents

Isoxazolone-based compounds have been explored for their antimicrobial and anti-inflammatory properties. Studies synthesizing novel isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated promising anti-bacterial, antifungal, and anti-inflammatory activities. Such research highlights the potential of isoxazolone derivatives in developing new therapeutic agents (Kendre et al., 2015).

Novel Synthetic Routes and Biological Properties

Further research into isoxazolone derivatives has led to novel synthetic pathways and the investigation of their biological properties. Continuous flow photochemical synthesis has been utilized for the preparation of isoxazolone-based compounds, with some demonstrating larvicidal activity against Aedes aegypti. This indicates the potential of these compounds in public health applications for controlling mosquito populations and preventing mosquito-borne diseases (Sampaio et al., 2023).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHEVSTNNMFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

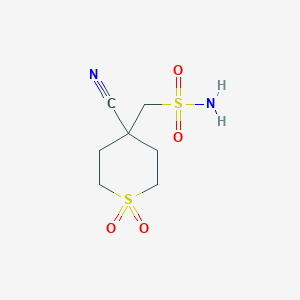

![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)

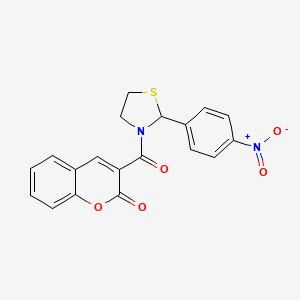

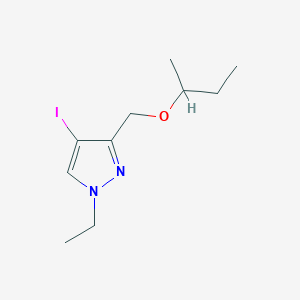

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-4-formyl-8a-[(2S,3R,4S,5R,6R)-4-hydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2711266.png)

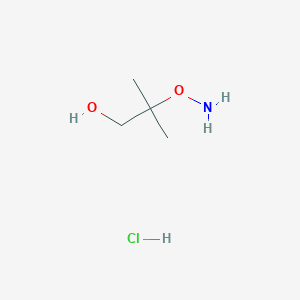

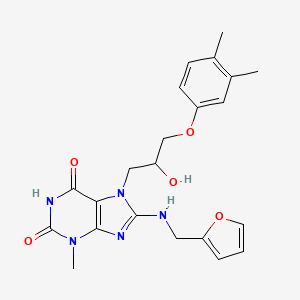

![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)

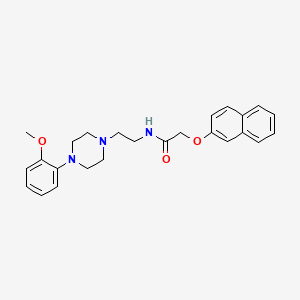

![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)

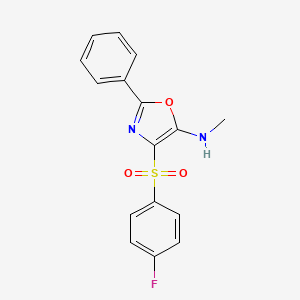

![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)